Fexagratinib (CAS: 1035270-39-3), commonly known as AZD4547, is a highly potent, orally bioavailable, and reversible ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family. In procurement and assay design, it is primarily valued for its tight isoform selectivity, specifically targeting FGFR1, FGFR2, and FGFR3 at sub-nanomolar to low-nanomolar concentrations while structurally excluding FGFR4. Supplied as a stable crystalline solid with high solubility in standard organic solvents (e.g., DMSO), Fexagratinib serves as a gold-standard chemical probe for isolating FGFR-driven signaling pathways from broader receptor tyrosine kinase (RTK) networks without the confounding toxicity of multi-kinase inhibitors [1].
Substituting Fexagratinib with older, non-selective RTK inhibitors (such as Dovitinib or SU5402) or pan-FGFR inhibitors (such as Erdafitinib) introduces severe experimental confounding. Multi-kinase inhibitors exhibit high cross-reactivity with VEGFR, PDGFR, and FLT3, making it impossible to distinguish true FGFR-dependent cell proliferation from generalized anti-angiogenic or cytotoxic effects. Conversely, pan-FGFR inhibitors hit FGFR4, which triggers distinct FGF19-mediated metabolic and hepatotoxic pathways that complicate in vivo models. Furthermore, unlike irreversible covalent inhibitors (e.g., FIIN-2), Fexagratinib's reversible binding mechanism allows for precise temporal control in dynamic washout assays, making it non-interchangeable for kinetic studies [1].
Fexagratinib exhibits a distinct selectivity profile driven by the structural divergence of the FGFR4 kinase domain. It potently inhibits FGFR1, FGFR2, and FGFR3, while showing significantly reduced activity against FGFR4. This contrasts sharply with pan-FGFR inhibitors that uniformly suppress all four isoforms[1].
| Evidence Dimension | In vitro kinase inhibition (IC50) |
| Target Compound Data | AZD4547: FGFR1 IC50 = 0.2 nM; FGFR4 IC50 = 165 nM |
| Comparator Or Baseline | Pan-FGFR inhibitors (e.g., Erdafitinib): High uniform activity across FGFR1-4 |
| Quantified Difference | 825-fold selectivity window for FGFR1 over FGFR4 |
| Conditions | Recombinant human kinase assays |
Enables researchers to isolate FGFR1-3 driven signaling without confounding FGF19-FGFR4 metabolic or hepatotoxic effects in vivo.
Older generation inhibitors like SU5402 and Dovitinib exhibit extensive off-target activity against unrelated receptor tyrosine kinases, which confounds cellular assays. Fexagratinib demonstrates massive fold-selectivity against unrelated kinases such as IGFR, CDK2, and p38, ensuring that observed phenotypic changes are strictly FGFR-mediated rather than artifacts of broad-spectrum kinase suppression [1].
| Evidence Dimension | Off-target kinase inhibition (IC50) |
| Target Compound Data | AZD4547: IGFR IC50 > 2,900-fold; CDK2 > 50,000-fold vs FGFR1 |
| Comparator Or Baseline | SU5402 / Dovitinib: High cross-reactivity with VEGFR/PDGFR at low nanomolar ranges |
| Quantified Difference | >1000-fold selectivity over most non-FGFR kinases |
| Conditions | Cell-free kinase screening panels |
Prevents false-positive phenotypic results in complex cell-based or in vivo models where angiogenesis or general cell cycle pathways are active.
Fexagratinib functions as a reversible ATP-competitive inhibitor, occupying the ATP-binding pocket of the kinase domain. This contrasts with irreversible inhibitors like FIIN-2 or BLU9931, which covalently bind to specific cysteine residues in the kinase domain [1].
| Evidence Dimension | Mechanism of kinase binding |
| Target Compound Data | AZD4547: Reversible ATP-competitive binding |
| Comparator Or Baseline | FIIN-2 / BLU9931: Irreversible covalent binding to Cys residues |
| Quantified Difference | Allows complete target recovery post-washout |
| Conditions | In vitro kinetic binding and washout assays |
Reversibility is strictly required for transient inhibition studies, washout assays, and dynamic pharmacokinetic modeling.
For in vitro and in vivo models, reliable dissolution is critical to avoid precipitation and variable dosing. Fexagratinib demonstrates excellent solubility in standard laboratory organic solvents, ensuring stable stock solutions that can be accurately diluted into aqueous assay buffers without immediate precipitation .
| Evidence Dimension | Maximum solubility |
| Target Compound Data | AZD4547: 25 mg/mL in DMSO (up to 125 mg/mL with ultrasonication) |
| Comparator Or Baseline | Aqueous buffers: Sparingly soluble (<0.5 mg/mL) |
| Quantified Difference | >50-fold increase in solubility using DMSO vs aqueous vehicles |
| Conditions | Standard laboratory formulation at room temperature / 37°C |
Ensures reproducible concentration gradients in high-throughput screening and prevents vehicle-induced artifacts in murine xenograft dosing.
Due to its high oral bioavailability and specific FGFR1-3 targeting, Fexagratinib is a highly suitable choice for in vivo xenograft studies where researchers need to evaluate FGFR-driven tumor suppression without the confounding toxicity of FGFR4 inhibition [1].
Because Fexagratinib is a reversible ATP-competitive inhibitor, it is highly suited for transient signaling assays. Researchers can apply the compound to block MAPK/ERK downstream signaling and subsequently wash it out to measure the kinetics of receptor recovery, which is impossible with covalent inhibitors like FIIN-2 [2].
In complex co-culture models or tissue explants, distinguishing between VEGFR-driven angiogenesis and FGFR-driven proliferation is challenging. Fexagratinib’s >120-fold selectivity for FGFR1 over VEGFR2 makes it a highly effective procurement choice over multi-kinase inhibitors (e.g., Dovitinib) for isolating these distinct biological processes [1].